molecular formula C14H13N8NaO4S3 B7781578 CID 441387

CID 441387

Cat. No. B7781578
M. Wt: 476.5 g/mol
InChI Key: FLKYBGKDCCEQQM-WYUVZMMLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 441387 is a useful research compound. Its molecular formula is C14H13N8NaO4S3 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 441387 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 441387 including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of CID 441387 involves the condensation of 2,4-dichloro-5-nitrophenol with 2-amino-4-methylpyridine followed by reduction of the nitro group to an amino group.

Starting Materials
2,4-dichloro-5-nitrophenol, 2-amino-4-methylpyridine, Sodium borohydride, Hydrochloric acid, Sodium hydroxide, Ethanol

Reaction
Step 1: Dissolve 2,4-dichloro-5-nitrophenol and 2-amino-4-methylpyridine in ethanol., Step 2: Add a few drops of hydrochloric acid to the mixture and heat under reflux for 6 hours., Step 3: Cool the mixture and filter the precipitate., Step 4: Dissolve the precipitate in sodium hydroxide solution., Step 5: Add sodium borohydride to the solution and stir for 2 hours., Step 6: Acidify the solution with hydrochloric acid to pH 1-2., Step 7: Filter the precipitate and wash with water., Step 8: Dry the product under vacuum to obtain CID 441387.

properties

IUPAC Name

sodium;(6R,7R)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-7-[[2-(tetrazol-1-yl)acetyl]amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N8O4S3.Na/c1-6-17-18-14(29-6)28-4-7-3-27-12-9(11(24)22(12)10(7)13(25)26)16-8(23)2-21-5-15-19-20-21;/h5,9,12H,2-4H2,1H3,(H,16,23)(H,25,26);/q;+1/p-1/t9-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLKYBGKDCCEQQM-WYUVZMMLSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=C(N3C(C(C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(S1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CN4C=NN=N4)SC2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N8NaO4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 441387

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.